molecular formula C17H22O7 B190510 3-Acetyldeoxynivalenol CAS No. 50722-38-8

3-Acetyldeoxynivalenol

Cat. No. B190510
CAS RN: 50722-38-8
M. Wt: 338.4 g/mol
InChI Key: ADFIQZBYNGPCGY-UHFFFAOYSA-N
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Description

3-Acetyldeoxynivalenol (3-Ac-DON) is a trichothecene mycotoxin, which is a derivative of deoxynivalenol (DON) produced by Fusarium species . It is a blood-brain barrier (BBB) permeable mycotoxin . It is found in grains used for livestock feed as well as human consumption, such as cereal and bread .


Synthesis Analysis

3-Ac-DON is formed by acetylation of DON at the C-3 position . It is produced predominantly on wheat, barley, and corn, and less often on oats, rice, rye, and sorghum by Fusarium graminearum and Fusarium culmorum .


Molecular Structure Analysis

The molecular formula of 3-Ac-DON is C17H22O7 . Its molecular weight is 338.35 . The InChI key is ADFIQZBYNGPCGY-HTJQZXIKSA-N .


Chemical Reactions Analysis

A liquid chromatography-tandem mass spectrometry method was developed for simultaneous determination of deoxynivalenol (DON), nivalenol (NIV), and 3-acetyldeoxynivalenol (3AcDON) in grains and feeds .


Physical And Chemical Properties Analysis

The limits of quantification of the method for DON, 3AcDON, and NIV were 11.0, 27.6, and 13.5 ng/g, respectively .

Scientific Research Applications

Impact on Macrophages

3-Acetyldeoxynivalenol (3-Ac-DON) has been studied for its biological toxicity on macrophages. A study showed that 3-Ac-DON treatment in RAW 264.7 macrophages resulted in DNA damage, cell cycle arrest, cell death, activation of stress responses, and a critical role of lysosomal membrane permeabilization in apoptosis induction (Liu et al., 2020).

Occurrence in Wheat

The prevalence of 3-Acetyldeoxynivalenol in wheat has been reported, highlighting its coexistence with deoxynivalenol (DON) in cereal grains. This study emphasizes the need for ongoing monitoring of DON and its derivatives in wheat products (Liu et al., 2016).

Toxicokinetics in Animals

Research on the oral bioavailability, hydrolysis, and toxicokinetics of 3-Acetyldeoxynivalenol in animals such as broiler chickens and pigs has been conducted. This study aids in understanding the disposition properties of 3-Ac-DON and its toxicological relevance (Broekaert et al., 2015).

Synthetic Routes for Isotopologues

The synthesis of stable isotope labeled 3-Acetyldeoxynivalenol has been explored to provide reference materials for further toxicological and bioanalytical investigations (Asam & Rychlik, 2012).

Absorption and Metabolism in Pigs

A study on the absorption, metabolism, and excretion of 3-Ac-DON in pigs found that this compound is rapidly metabolized and does not accumulate in plasma, highlighting its in vivo deacetylation and rapid excretion (Eriksen, Pettersson & Lindberg, 2003).

Gene Expression Analysis in Cells

Transcriptome analysis of Caco-2 cells exposed to mycotoxins like 3-Ac-DON provided insights into the toxic mechanism of this compound, revealing effects on DNA damage, inhibition of DNA replication, and cell cycle arrest (He et al., 2021).

Deacetylation in Humans

A study focused on the hydrolytic fate of 3/15-Acetyldeoxynivalenol in humans, identifying the small intestine and liver as main sites for deacetylation. This research contributes to understanding the human metabolic processing of these mycotoxins (Ajandouz et al., 2016).

Production in Fusarium Cultures

Research has also been conducted on the production of 3-Acetyldeoxynivalenol in Fusarium cultures, which is critical for understanding its formation and potential contamination in food products (Altpeter & Posselt, 2004).

Safety And Hazards

3-Ac-DON is highly flammable and toxic in contact with skin or if inhaled . It causes serious eye irritation . It causes damage to the central nervous system and respiratory system . It may cause damage to the central nervous system, respiratory system, blood, kidneys, and liver through prolonged or repeated exposure .

Future Directions

There is a need for more research on the effects of 3-Ac-DON on human health and its presence in food and feed . The development of more effective detection, management, and control strategies for this mycotoxin is also crucial .

properties

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIQZBYNGPCGY-HTJQZXIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891850
Record name 3-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyldeoxynivalenol

CAS RN

50722-38-8
Record name 3-Acetyldeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50722-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyldeoxynivalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl Deoxynivalenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEOXYNIVALENOL 3-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838JJ2425Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,400
Citations
CJ Mirocha, HK Abbas, CE Windels… - Applied and …, 1989 - Am Soc Microbiol
Of 88 isolates of Fusarium graminearum collected from soil or cereals in the United States, 49 produced 15-acetyldeoxynivalenol (15-ADON) as the major isomer; one produced 3-…
Number of citations: 171 journals.asm.org
T Kadota, H Furusawa, S Hirano, O Tajima, Y Kamata… - Toxicology in Vitro, 2013 - Elsevier
The effects of the trichothecene mycotoxin deoxynivalenol (DON) and its acetylated derivatives, 3-acetyldeoxynivalenol (3ADON) and 15-acetyldeoxynivalenol (15ADON) on human …
Number of citations: 63 www.sciencedirect.com
N Broekaert, M Devreese, T De Mil… - Journal of agricultural …, 2015 - ACS Publications
… administration of deoxynivalenol, 3-acetyldeoxynivalenol, and 15… after oral deoxynivalenol, 3-acetyldeoxynivalenol, and 15-… presystemically for 3-acetyldeoxynivalenol to deoxynivalenol …
Number of citations: 65 pubs.acs.org
A Visconti, J Chelkowski, A Bottalico - Mycotoxin Research, 1986 - Springer
… In this note we report on the occurrence of 3-acetyldeoxynivalenol (3AcDON) together with DON in wheat samplesnaturally infected in the field by fungi causinghead fusariosis. …
Number of citations: 64 link.springer.com
D Yang, ZM Geng, JB Yao, X Zhang… - World Mycotoxin …, 2013 - wageningenacademic.com
… , fusarenone and 3-acetyldeoxynivalenol) by high-… Deoxynivalenol and 3-acetyldeoxynivalenol mycotoxins … to the 8-ketotrichothecenes 3-acetyldeoxynivalenol, 15-acetyldeoxynivalenol, …
Number of citations: 18 www.wageningenacademic.com
H Jia, N Liu, Y Zhang, C Wang, Y Yang, Z Wu - Environmental Pollution, 2021 - Elsevier
… However, the toxicity and underlying mechanisms of 3-acetyldeoxynivalenol (3-Ac-DON), an acetylated form of deoxynivalenol, have not been fully elucidated. In the present study, we …
Number of citations: 11 www.sciencedirect.com
J Perkowski, RD Plattner, P Goliński, RF Vesonder… - Mycotoxin …, 1990 - Springer
… This is the first report about 15-acetyldeoxynivalenol in European wheat and the co -occurrence of 3 - acetyldeoxynivalenol and 15-acetyldeoxynivalenol in the same sample of …
Number of citations: 58 link.springer.com
DH Kim, SY Hong, MH Jeon… - Applied …, 2016 - applbiolchem.springeropen.com
An HPLC method combined with immunoaffinity clean-up was developed for the simultaneous analysis of deoxynivalenol (DON), nivalenol (NIV), and 3-acetyldeoxynivalenol (3AcDON) …
Number of citations: 11 applbiolchem.springeropen.com
J Perkowski, J Chelkowski, W Wakuliński - Mycotoxin Research, 1988 - Springer
Fusarium species infecting heads of Triticale and mycotoxins presence in infected kernels and chaff were studied during two seasons. The most important species observed on infected …
Number of citations: 19 link.springer.com
N Liu, Y Yang, J Chen, H Jia, Y Zhang, D Jiang… - Environmental …, 2020 - Elsevier
… 3-Acetyldeoxynivalenol triggered the ribosome stress and the … treated with or without 3-acetyldeoxynivalenol for indicated time … 3-Ac-DON, 3-acetyldeoxynivalenol; EIF2AK2, eukaryotic …
Number of citations: 19 www.sciencedirect.com

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